Cefamandole lithium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

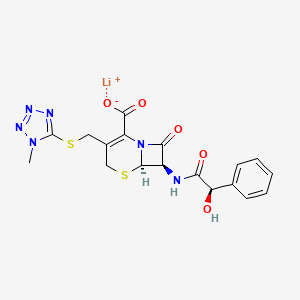

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H17LiN6O5S2 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

lithium (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N6O5S2.Li/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1 |

InChI Key |

VLJXYASGGIMGRO-CFOLLTDRSA-M |

Isomeric SMILES |

[Li+].CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-] |

Canonical SMILES |

[Li+].CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cefamandole Lithium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole is a second-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the disruption of bacterial cell wall synthesis, a process crucial for bacterial viability. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antibacterial effects of cefamandole, with a specific focus on its lithium salt formulation. The information presented herein is intended to support research, scientific, and drug development endeavors by providing detailed data, experimental protocols, and visual representations of the key pathways involved. While cefamandole has also been formulated as a nafate ester, a prodrug that is rapidly hydrolyzed to the active cefamandole molecule in the body, the lithium salt is noted for its greater stability in aqueous solutions for in vitro studies, exhibiting equivalent antimicrobial activity.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of cefamandole is primarily achieved through the inhibition of the final and crucial stage of peptidoglycan synthesis in the bacterial cell wall.[1][2] Peptidoglycan, a heteropolymer of repeating N-acetylglucosamine and N-acetylmuramic acid units cross-linked by short peptides, provides structural integrity to the bacterial cell, protecting it from osmotic lysis.

The key steps in the mechanism of action of cefamandole are as follows:

-

Penetration of the Bacterial Cell Envelope: In Gram-negative bacteria, cefamandole must first traverse the outer membrane to reach its target enzymes in the periplasmic space.

-

Binding to Penicillin-Binding Proteins (PBPs): Cefamandole covalently binds to and inactivates essential enzymes known as penicillin-binding proteins (PBPs). These enzymes, which include transpeptidases, carboxypeptidases, and endopeptidases, are anchored in the bacterial cytoplasmic membrane and are responsible for the final cross-linking of the peptidoglycan chains.

-

Inhibition of Peptidoglycan Cross-Linking: By binding to the active site of PBPs, cefamandole blocks their enzymatic activity, preventing the formation of the peptide cross-links that provide the peptidoglycan layer with its strength and rigidity.

-

Induction of Cell Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell. This results in cell lysis and bacterial death. It is also thought that cefamandole may interfere with an autolysin inhibitor, leading to the activation of bacterial cell wall autolytic enzymes that further contribute to cell lysis.

Quantitative Data: In Vitro Antimicrobial Activity

The in vitro efficacy of cefamandole is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for cefamandole against a range of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Cefamandole Against Gram-Positive Aerobes

| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 540 | 0.1 - >100 | 0.39 | 0.78 |

| Staphylococcus aureus (Penicillin G-resistant) | - | - | - | - |

| Staphylococcus epidermidis | - | - | - | - |

| Streptococcus pneumoniae | - | ≤0.012 - 0.2 | - | - |

| Streptococcus pyogenes (Group A) | - | ≤0.012 - 0.1 | - | - |

| Streptococcus agalactiae (Group B) | - | - | - | - |

| Enterococcus faecalis | - | >100 | >100 | >100 |

Table 2: In Vitro Activity of Cefamandole Against Gram-Negative Aerobes

| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 540 | 0.1 - >100 | 1.56 | 6.25 |

| Klebsiella pneumoniae | - | 0.1 - >100 | 0.78 | 12.5 |

| Klebsiella spp. | - | - | - | - |

| Enterobacter spp. | - | 0.2 - >100 | 3.13 | 50 |

| Haemophilus influenzae | - | 0.1 - 1.6 | - | - |

| Proteus mirabilis | - | 0.2 - 25 | 0.78 | 1.56 |

| Proteus spp. (indole-positive) | - | 0.2 - >100 | 6.25 | 100 |

| Salmonella typhi | - | - | - | - |

| Serratia marcescens | - | 1.6 - >100 | 25 | >100 |

| Pseudomonas aeruginosa | - | >100 | >100 | >100 |

Affinity for Penicillin-Binding Proteins (PBPs)

Notably, in methicillin-resistant Staphylococcus aureus (MRSA), cefamandole has been shown to have a significantly higher affinity for the altered PBP2a, the primary determinant of methicillin resistance, than methicillin itself. One study reported that cefamandole had a ≥40 times greater affinity for PBP2a than methicillin. However, other research indicates that cefamandole has a low affinity for the additional PBP found in some other methicillin-resistant staphylococcal species.

Table 3: Penicillin-Binding Protein Affinity of Cefamandole (Qualitative)

| Bacterial Species | Penicillin-Binding Protein (PBP) | Relative Affinity |

| Escherichia coli | PBP1a, PBP1b, PBP2, PBP3 | Binds to essential PBPs |

| Staphylococcus aureus (MSSA) | PBP1, PBP2, PBP3, PBP4 | Binds to essential PBPs |

| Staphylococcus aureus (MRSA) | PBP2a | Significantly higher than methicillin |

| Methicillin-resistant Coagulase-negative Staphylococci | Additional PBP | Low |

Signaling Pathways and Cellular Responses to Cefamandole-Induced Stress

Inhibition of cell wall synthesis by cefamandole triggers a cascade of cellular stress responses in bacteria. In Gram-negative bacteria such as Escherichia coli, this envelope stress activates complex signaling pathways, primarily the Rcs (Regulator of Capsule Synthesis) phosphorelay and the Cpx (Conjugative pilus expression) two-component system. These systems sense damage to the cell envelope and initiate transcriptional programs to mitigate the stress and promote survival.

Activation of these pathways leads to the upregulation of genes involved in the synthesis of capsular exopolysaccharides, protein folding and degradation, and the modification of the cell envelope. This response can contribute to the intrinsic resistance of bacteria to β-lactam antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of cefamandole lithium salt against aerobic bacteria.

Materials:

-

This compound salt

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Cefamandole Stock Solution:

-

Prepare a stock solution of this compound salt in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL. Filter-sterilize the stock solution.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the 1280 µg/mL cefamandole stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.

-

Well 11 serves as the growth control (no antibiotic).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to wells 1 through 11, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Do not inoculate well 12.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of cefamandole that completely inhibits visible growth of the bacterium as detected by the unaided eye.

-

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of cefamandole for specific PBPs using a fluorescently labeled penicillin derivative (e.g., Bocillin FL).

Materials:

-

Bacterial culture of the test organism

-

Lysis buffer

-

Ultracentrifuge

-

This compound salt

-

Fluorescently labeled penicillin (e.g., Bocillin FL)

-

Non-labeled penicillin G (for stopping the reaction)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel imager

Procedure:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial culture to mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

-

Remove unbroken cells and debris by low-speed centrifugation.

-

Isolate the membrane fraction by ultracentrifugation of the supernatant.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of this compound salt for a defined period (e.g., 10 minutes at 30°C) to allow for binding to the PBPs. Include a control with no cefamandole.

-

-

Labeling of Unbound PBPs:

-

Add a fixed, saturating concentration of the fluorescent penicillin derivative (e.g., Bocillin FL) to each tube and incubate for a further period (e.g., 15 minutes at 30°C). The fluorescent penicillin will bind to the PBPs that are not already occupied by cefamandole.

-

-

Stopping the Reaction:

-

Terminate the labeling reaction by adding a large excess of unlabeled penicillin G.

-

-

SDS-PAGE and Visualization:

-

Denature the samples and separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band in each lane.

-

The concentration of cefamandole that results in a 50% reduction in the fluorescence intensity of a specific PBP band, compared to the control lane (no cefamandole), is the IC₅₀ value. This value is an inverse measure of the binding affinity of cefamandole for that particular PBP.

-

Conclusion

This compound salt exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins, essential enzymes in bacterial cell wall biosynthesis. This leads to the disruption of peptidoglycan cross-linking, resulting in a compromised cell wall and subsequent cell lysis. The antibiotic demonstrates a broad spectrum of activity, with notable potency against many Gram-positive and Gram-negative pathogens. Understanding the specific interactions of cefamandole with different PBPs and the resulting cellular stress responses is crucial for optimizing its therapeutic use and for the development of novel antimicrobial strategies to combat bacterial resistance. The experimental protocols and data presented in this guide provide a foundation for further research into the intricate mechanisms of this important antibiotic.

References

- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The impact of penicillinase on cefamandole treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Cefamandole Lithium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of cefamandole lithium, a second-generation cephalosporin antibiotic. The document details its activity against a range of clinically relevant bacteria, outlines the standardized experimental protocols for its evaluation, and illustrates its mechanism of action.

Antibacterial Spectrum of this compound

Cefamandole exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro activity of cefamandole against various bacterial species, presenting both the range of MICs and the MIC90 (the concentration required to inhibit 90% of the isolates).

Gram-Positive Bacteria

Cefamandole is active against many Gram-positive cocci, including Staphylococcus aureus (both penicillin-susceptible and some penicillin-resistant strains). However, it is not effective against enterococci.

| Gram-Positive Bacteria | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 0.1 - 6.8 | 0.4 |

| Streptococcus pneumoniae | ≤0.1 - 1.25 | 0.1 |

| Streptococcus pyogenes | ≤0.1 - 0.4 | 0.1 |

| Enterococcus faecalis | >25 | >25 |

Gram-Negative Bacteria

Cefamandole demonstrates significant activity against a variety of Gram-negative organisms, including Haemophilus influenzae, Escherichia coli, Klebsiella species, and Proteus mirabilis. Its activity against Enterobacter species can be variable, and it is generally not active against Pseudomonas aeruginosa.[1][2]

| Gram-Negative Bacteria | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae (ampicillin-susceptible) | ≤0.06 - 2.0 | 0.2[3] |

| Haemophilus influenzae (β-lactamase positive) | 0.12 - >128 | 5.0[3] |

| Escherichia coli | ≤0.25 - >64 | 6.25 |

| Klebsiella pneumoniae | ≤0.25 - >64 | 6.25 |

| Proteus mirabilis | ≤0.25 - 16 | 1.6 |

| Enterobacter spp. | 1 - ≥64 | >64[4] |

Experimental Protocols for Susceptibility Testing

The in vitro activity of cefamandole is determined using standardized methods, primarily broth microdilution and agar disk diffusion, as detailed by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M07)

This method determines the MIC of an antimicrobial agent in a liquid medium.

Protocol:

-

Preparation of this compound Solutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation and Incubation: The microdilution trays containing the serially diluted cefamandole and the bacterial inoculum are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is recorded as the lowest concentration of cefamandole that completely inhibits visible bacterial growth.

-

Quality Control: The performance of the assay is monitored by testing reference strains, such as Escherichia coli ATCC® 25922 and Staphylococcus aureus ATCC® 29213, for which established MIC ranges for cefamandole are available.

Agar Disk Diffusion Method (Kirby-Bauer Test; CLSI M02)

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Protocol:

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to the turbidity of a 0.5 McFarland standard.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

-

Application of Cefamandole Disk: A paper disk containing a standardized amount of cefamandole (e.g., 30 µg) is placed on the inoculated agar surface.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation of Results: The diameter of the zone of growth inhibition around the disk is measured in millimeters. The zone size is then correlated with interpretive criteria (Susceptible, Intermediate, or Resistant) provided by CLSI.

-

Quality Control: The procedure is validated using QC strains with known zone diameter ranges for cefamandole.

Mechanism of Action

Cefamandole, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The key steps in its mechanism of action are:

-

Penetration of the Bacterial Cell Wall: Cefamandole crosses the outer membrane of Gram-negative bacteria (where applicable) and the peptidoglycan layer to reach its target.

-

Binding to Penicillin-Binding Proteins (PBPs): In the periplasmic space, cefamandole covalently binds to and inactivates PBPs. These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan strands.

-

Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs leads to the inhibition of peptidoglycan cross-linking, which weakens the bacterial cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death. This process may also be aided by the activity of bacterial autolytic enzymes.

References

- 1. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of second and third generation cephalosporins against ampicillin susceptible and resistant haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Susceptibility of Enterobacter to Cefamandole: Evidence for a High Mutation Rate to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability of Cefamandole Lithium in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Cefamandole lithium in aqueous solutions. Cefamandole, a second-generation cephalosporin antibiotic, is susceptible to degradation in aqueous environments, which can impact its therapeutic efficacy and safety. Understanding the kinetics and pathways of its degradation is crucial for the development of stable pharmaceutical formulations. This document summarizes key stability data, details experimental protocols for stability assessment, and visualizes the degradation pathways.

Core Concepts in Cefamandole Stability

Cefamandole's stability in aqueous solutions is primarily influenced by pH and temperature. The degradation of the β-lactam ring, a critical structural component for its antibacterial activity, is the main cause of its loss of potency. The degradation process generally follows first-order kinetics , meaning the rate of degradation is directly proportional to the concentration of Cefamandole.

It is important to note that much of the available literature focuses on Cefamandole nafate, a prodrug that rapidly hydrolyzes in vivo to form the active Cefamandole. The stability data presented herein is largely derived from studies on Cefamandole formed from the hydrolysis of Cefamandole nafate and is considered representative of the stability of this compound in aqueous solutions.

Quantitative Stability Data

The stability of Cefamandole in aqueous solutions is significantly affected by temperature. The following tables summarize the available quantitative data on the stability of Cefamandole solutions under various storage conditions.

Table 1: Stability of Cefamandole (2%) in Different Intravenous Solutions

| Storage Temperature (°C) | Solution | Approximate Stability (Time to 10% degradation) |

| 24 | 0.9% Sodium Chloride Injection | 5 days[1] |

| 24 | 5% Dextrose Injection | 5 days[1] |

| 5 | 0.9% Sodium Chloride Injection | 44 days[1] |

| 5 | 5% Dextrose Injection | 44 days[1] |

Table 2: Stability of Frozen Cefamandole Nafate Solutions

| Storage Temperature (°C) | Dilution Type | Concentration | Vehicle | Container | Approximate Stability |

| -20 | Intramuscular | 1 g / 3 mL | Water for Injection, 0.9% NaCl, or 5% Dextrose | Glass and PVC | 52 weeks[2] |

| -20 | Intravenous | 1 g / 50 or 100 mL | 0.9% NaCl or 5% Dextrose | Glass and PVC | 26 weeks[2] |

| -10 | Intravenous | 1 g / 50 or 100 mL | 5% Dextrose | Not specified | Transient haze observed upon thawing[2] |

Degradation Pathway of Cefamandole

The primary degradation pathway of Cefamandole in aqueous solution involves the hydrolysis of the β-lactam ring. This process leads to the formation of inactive degradation products. A key degradation product is the corresponding penicilloic acid derivative, formed by the cleavage of the amide bond in the β-lactam ring. Further degradation can lead to the formation of a lactone. The proposed degradation pathway is illustrated below.

Caption: Proposed degradation pathway of Cefamandole in aqueous solution.

Experimental Protocols

The stability of Cefamandole is typically assessed using a stability-indicating high-performance liquid chromatography (HPLC) method. This method should be capable of separating the intact drug from its degradation products.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for accurately quantifying the concentration of Cefamandole and its degradation products over time.

Experimental Workflow:

Caption: General workflow for a Cefamandole stability study using HPLC.

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where Cefamandole and its degradation products have significant absorbance (e.g., 254 nm).

-

Temperature: Column temperature should be controlled, for example, at 25°C.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method. These studies involve subjecting the Cefamandole solution to stress conditions more severe than those expected during storage.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 N Hydrochloric Acid at an elevated temperature (e.g., 60°C).

-

Alkaline Hydrolysis: 0.1 N Sodium Hydroxide at room temperature.

-

Oxidative Degradation: 3% Hydrogen Peroxide at room temperature.

-

Thermal Degradation: Heating the solution at an elevated temperature (e.g., 60°C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Conclusion

The stability of this compound in aqueous solutions is a critical factor that must be carefully evaluated during the development of parenteral formulations. Degradation is primarily driven by hydrolysis of the β-lactam ring and is influenced by pH and temperature, following first-order kinetics. The use of a validated stability-indicating HPLC method is essential for accurate monitoring of Cefamandole concentration and the formation of degradation products. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to design and execute robust stability studies for Cefamandole-containing products. Further studies are warranted to generate a comprehensive pH-rate profile and to fully characterize all degradation products under various stress conditions.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Cefamandole Lithium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole lithium, the lithium salt of a second-generation cephalosporin antibiotic, is a potent bactericidal agent effective against a broad spectrum of gram-positive and gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a pathway critical for bacterial viability. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering detailed experimental protocols and visual representations of key biological and degradation pathways to support research and development efforts in the pharmaceutical sciences.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental to understanding the drug's behavior in various pharmaceutical formulations and biological systems.

| Property | Value |

| Molecular Formula | C₁₈H₁₇LiN₆O₅S₂ |

| Molecular Weight | 468.44 g/mol |

| Melting Point | 182-184 °C (for Cefamandole) |

| Solubility | Water: 0.581 mg/mL (for lithium salt)[1] |

| DMSO: >200 mg/mL (for sodium salt) | |

| Methanol: 88 mg/mL (for sodium salt) | |

| pKa (acidic) | 3.13 |

| Protein Binding | Approximately 65% |

Note: Some data points are for the parent compound or the sodium salt, which are expected to be comparable to the lithium salt.

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical testing procedures.

Melting Point Determination

The melting point of a substance is a critical indicator of its purity. The capillary method is a widely accepted technique for determining the melting point of powdered pharmaceutical ingredients.

Protocol:

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, approaching the expected melting point.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded to define the melting range.

Loss on Drying (Hygroscopicity)

This test determines the percentage of volatile matter (typically water) in a sample, providing an indication of its hygroscopicity.

Protocol:

-

Sample Preparation: A pre-weighed sample of this compound (1-2 g) is placed in a tared, shallow weighing bottle.

-

Drying: The open bottle containing the sample is placed in a drying oven at a specified temperature (e.g., 105 °C) for a defined period.

-

Cooling and Weighing: The bottle is then cooled in a desiccator to room temperature and re-weighed.

-

Calculation: The loss in weight is calculated as a percentage of the initial sample weight.

Solubility Determination

Understanding the solubility of this compound in various solvents is crucial for formulation development.

Protocol:

-

Solvent Selection: A range of solvents, including water, ethanol, dimethyl sulfoxide (DMSO), and methanol, are used.

-

Equilibrium Method: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solid remains constant).

-

Analysis: The supernatant is filtered, and the concentration of this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: The pKa is determined from the titration curve, typically at the half-equivalence point where the pH is equal to the pKa.

Protein Binding by Equilibrium Dialysis

The extent of drug binding to plasma proteins influences its pharmacokinetic profile. Equilibrium dialysis is a standard in vitro method to assess protein binding.

Protocol:

-

Apparatus Setup: A dialysis membrane with a suitable molecular weight cutoff is placed between two chambers of a dialysis cell.

-

Sample Addition: A solution of this compound in a buffer is placed in one chamber, and a solution of plasma protein (e.g., human serum albumin) in the same buffer is placed in the other chamber.

-

Equilibration: The system is allowed to equilibrate with gentle agitation at a constant temperature (e.g., 37 °C) until the concentration of free drug is the same on both sides of the membrane.

-

Analysis: The concentrations of this compound in both chambers are measured by HPLC to calculate the percentage of protein-bound drug.

Stability Testing and Forced Degradation

Stability testing is essential to determine the shelf-life of a drug substance. Forced degradation studies are conducted to identify potential degradation products and pathways.

Protocol:

-

Stress Conditions: this compound is subjected to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Photolytic Degradation: Exposure to UV and visible light.

-

Thermal Degradation: Dry heat at elevated temperatures (e.g., 60-80 °C).

-

-

Sample Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

-

Degradation Pathway Elucidation: The structures of the major degradation products can be identified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefamandole, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by its binding to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan chains. The following diagram illustrates this signaling pathway.

Caption: this compound inhibits bacterial cell wall synthesis by targeting PBPs.

Experimental Workflow: Solubility Determination

The workflow for determining the solubility of this compound is a systematic process to ensure accurate and reproducible results.

Caption: Workflow for determining the solubility of this compound.

Logical Relationship: Forced Degradation Studies

Forced degradation studies are designed to understand the stability of a drug substance under various stress conditions, which helps in identifying potential degradation pathways.

Caption: Relationship between forced degradation and stability analysis.

Potential Degradation Pathway of Cefamandole

Under stress conditions, the β-lactam ring of cefamandole is susceptible to hydrolysis, leading to the formation of inactive degradation products. The following diagram illustrates a potential degradation pathway.

Caption: Potential hydrolytic degradation pathway of cefamandole.

References

Preliminary Investigation of Cefamandole Lithium Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on publicly available scientific literature. There is a notable lack of direct research on the cytotoxicity of "cefamandole lithium" as a combined entity. The information presented herein is a synthesis of the cytotoxic effects of lithium chloride and the known, more general, toxicities associated with cephalosporin antibiotics, including cefamandole. All experimental protocols are provided as standardized examples and may require optimization for specific cell lines and research questions.

Introduction

Cefamandole is a second-generation cephalosporin antibiotic effective against a broad spectrum of bacteria through the inhibition of cell wall synthesis.[1] Lithium, commonly administered as lithium chloride, is a well-established mood stabilizer with a narrow therapeutic index. While the primary mechanisms of action for both compounds are well-understood in their respective therapeutic areas, their potential cytotoxic effects on mammalian cells, particularly in combination, are not well-documented. This guide aims to provide a preliminary investigation into the potential cytotoxicity of this compound by examining the known cytotoxic profiles of each component.

Quantitative Data on Cytotoxicity

Cytotoxicity of Lithium Chloride

Lithium chloride (LiCl) has been shown to induce cytotoxicity in a dose- and time-dependent manner across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological process, such as cell proliferation, by 50%.[2]

| Cell Line | IC50 Value (LiCl) | Exposure Time | Reference |

| RPMI-8226 (Multiple Myeloma) | > 40 mM | 48 h | [3] |

| U266 (Multiple Myeloma) | > 40 mM | 48 h | [3] |

| MDA-MB-231 (Breast Cancer) | 5 µM (in combination with Mitomycin C) | Not Specified | [4] |

| HeLa (Cervical Cancer) | 23.14 mM | Not Specified | [5] |

| SiHa (Cervical Cancer) | 23.43 mM | Not Specified | [5] |

| HaCaT (Keratinocyte) | 15.10 mM | Not Specified | [5] |

Note: IC50 values can vary significantly depending on the cell line, assay method, and exposure duration.[6]

Cytotoxicity of Cefamandole

Mechanisms of Cytotoxicity

Lithium Chloride

Lithium chloride induces cytotoxicity through multiple mechanisms, primarily involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

3.1.1. Apoptosis Induction

LiCl has been demonstrated to induce apoptosis in a variety of cancer cell lines.[3][13] This programmed cell death can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: Lithium can facilitate apoptotic signaling initiated by the activation of death receptors like Fas.[14]

-

Intrinsic Pathway: Lithium has been shown to modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][15]

-

Caspase Activation: The apoptotic cascade culminates in the activation of caspases, a family of cysteine proteases that execute cell death. Studies have shown that LiCl treatment leads to the cleavage and activation of key caspases such as caspase-3 and caspase-9, as well as the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.[3]

3.1.2. Cell Cycle Arrest

LiCl can disrupt the normal progression of the cell cycle, leading to arrest at specific phases. Several studies have reported that lithium treatment causes an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.[3][13]

3.1.3. Reactive Oxygen Species (ROS) Generation

Lithium has been shown to induce the production of ROS, which are highly reactive molecules that can cause oxidative damage to cellular components like DNA, lipids, and proteins.[13][15][16][17] This increase in oxidative stress can contribute to the induction of apoptosis.[15]

3.1.4. Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

A key molecular target of lithium is the enzyme GSK-3β.[3][15] Inhibition of GSK-3β by lithium can have diverse and sometimes opposing effects on cell survival, depending on the cellular context. In some cancer cells, inhibition of GSK-3β is linked to the induction of apoptosis.[3][15]

Cefamandole and Cephalosporins

The cytotoxic mechanisms of cefamandole in mammalian cells are not well-elucidated. However, studies on other cephalosporins provide some insights into potential mechanisms.

3.2.1. Mitochondrial Dysfunction

Some cephalosporins have been shown to induce mitochondrial dysfunction.[18][19][20] This can manifest as an inhibition of the mitochondrial respiratory chain and a decrease in mitochondrial membrane potential.[19] Specifically, some cephalosporins may interfere with the transport of substrates into the mitochondria, thereby impairing energy production.[21]

3.2.2. Oxidative Stress

Bactericidal antibiotics, including β-lactams like cephalosporins, have been reported to induce the production of ROS in mammalian cells, leading to oxidative damage.[19][22] Cephaloridine, another cephalosporin, has been shown to cause oxidative stress in the kidney.[22]

3.2.3. Nephrotoxicity

Clinically, a major concern with some cephalosporins is nephrotoxicity, or damage to the kidneys.[9][10][11] This is thought to be related to their accumulation in renal tubular cells. In vitro studies have shown that certain cephalosporins can be toxic to kidney cells.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Proposed signaling pathways for lithium chloride-induced apoptosis.

Experimental Workflows

Caption: General experimental workflow for assessing cytotoxicity.

Experimental Protocols

Cell Viability Assays

5.1.1. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

-

Protocol:

-

Seed cells in a 96-well plate and incubate overnight.

-

Treat cells with various concentrations of the test compound (cefamandole, lithium chloride, or combination) for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

5.1.2. Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. Its activity can be measured in the supernatant.

-

Protocol:

-

Seed cells in a 96-well plate and treat as described for the MTT assay.

-

After the treatment period, carefully collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

-

Incubate at room temperature for 10-30 minutes, protected from light.

-

Measure the absorbance at 490 nm.

-

Percentage cytotoxicity is calculated relative to a positive control (cells lysed with a detergent).

-

Apoptosis Assays

5.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with the test compounds.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

Mechanistic Assays

5.3.1. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay uses the fluorescent probe JC-1 to assess changes in mitochondrial membrane potential, an indicator of mitochondrial health.

-

Principle: In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Protocol:

-

Treat cells with the test compounds.

-

Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Analyze the cells by flow cytometry or fluorescence microscopy, measuring both green and red fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

5.3.2. Intracellular ROS Detection using DCFH-DA

This assay measures the intracellular production of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound DCF.

-

Protocol:

-

Treat cells with the test compounds.

-

Load the cells with DCFH-DA solution (typically 10-20 µM) and incubate for 30 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates an increase in intracellular ROS.

-

Conclusion

The available evidence strongly suggests that lithium chloride possesses cytotoxic properties, primarily through the induction of apoptosis, cell cycle arrest, and oxidative stress. The molecular mechanisms often involve the modulation of the GSK-3β signaling pathway. In contrast, there is a significant lack of data on the specific cytotoxicity of cefamandole in mammalian cells, although related cephalosporins have been associated with mitochondrial dysfunction and nephrotoxicity.

Crucially, no studies to date have investigated the combined cytotoxic effects of cefamandole and lithium. Therefore, the cytotoxic profile of "this compound" remains to be determined. The experimental protocols provided in this guide offer a robust framework for researchers to undertake a thorough in vitro investigation into the cytotoxicity of cefamandole, lithium, and their potential synergistic or additive effects. Such studies are essential to understand the potential risks and to inform the safe and effective use of these compounds in clinical settings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lithium chloride inhibits cell survival, overcomes drug resistance, and triggers apoptosis in multiple myeloma via activation of the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lithium chloride attenuates mitomycin C induced necrotic cell death in MDA-MB-231 breast cancer cells via HMGB1 and Bax signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lithium chloride promotes lipid accumulation through increased reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lithium Chloride Promotes Lipid Accumulation through Increased Reactive Oxygen Species Generation - Mendeley Data [data.mendeley.com]

- 8. ijns.sums.ac.ir [ijns.sums.ac.ir]

- 9. [Experimental studies in animals on the nephrotoxicity of some new cephalosporin antibiotics: cefamandole, EMD 29 645, and 29 946 (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The nephrotoxicity of cephalosporins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cephalosporin-induced nephrotoxicity: does it exist? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Lithium facilitates apoptotic signaling induced by activation of the Fas death domain-containing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lithium Chloride Suppresses Colorectal Cancer Cell Survival and Proliferation through ROS/GSK-3β/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactive Oxygen Species: the Dual Role in Physiological and Pathological Conditions of the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactive oxygen species and cell signaling: respiratory burst in macrophage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitochondrial Side Effects of Surgical Prophylactic Antibiotics Ceftriaxone and Rifaximin Lead to Bowel Mucosal Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Oxidative and mitochondrial toxic effects of cephalosporin antibiotics in the kidney. A comparative study of cephaloridine and cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of various cephalosporins on the proximal tubule of the human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of cefamandole lithium in different laboratory solvents

An In-depth Technical Guide to the Solubility of Cefamandole Lithium in Laboratory Solvents

Introduction

Cefamandole is a second-generation broad-spectrum cephalosporin antibiotic. For parenteral administration and in vitro research, it is often formulated as a salt to enhance its stability and solubility.[1] this compound, the lithium salt of cefamandole, is utilized in various research applications. Understanding its solubility in different laboratory solvents is critical for researchers, scientists, and drug development professionals to ensure accurate experimental design, formulation development, and interpretation of results.

This guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. While specific solubility data for this compound is not widely published, data for cefamandole sodium is often used as a reasonable surrogate due to the similar properties of the alkali metal counter-ions. The data presented for cefamandole sodium should therefore be considered a close approximation for this compound.

Quantitative Solubility Data

The following table summarizes the available solubility data for cefamandole salts in various laboratory solvents. It is important to note that the solubility can be influenced by factors such as temperature, pH, and the exact form of the solute.

| Compound | Solvent | Solubility (mg/mL) | Notes |

| Cefamandole Sodium | Water | 450 | [2] |

| Cefamandole Sodium | DMSO | >200 | [2] |

| Cefamandole Sodium | Methanol | 88 | [2] |

| Cefamandole Nafate | Methanol | 50 | [2] |

| Cefamandole | Water | 0.581 | [3] |

Note: The data for Cefamandole Sodium is presented as a proxy for this compound. DMSO refers to Dimethyl Sulfoxide.

Experimental Protocols for Solubility Determination

The determination of a drug's solubility is a fundamental aspect of its physicochemical characterization. The following protocols outline the methodologies for conducting equilibrium solubility experiments.

Equilibrium Solubility Determination using the Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors, is the gold standard for determining thermodynamic solubility due to its reliability, especially for compounds with low solubility.[4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials and Equipment:

-

This compound powder

-

Selected laboratory solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

-

Preparation: An excess amount of this compound is added to a vial containing a known volume of the test solvent. The excess solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). The samples are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is crucial to establish the time required to reach equilibrium in preliminary experiments.[5]

-

Phase Separation: After equilibration, the samples are removed from the shaker and allowed to stand to permit the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, the samples are centrifuged at a high speed.[6]

-

Sample Collection and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. The filtrate is then accurately diluted with the appropriate mobile phase (for HPLC) or solvent to a concentration within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for quantifying the concentration of active pharmaceutical ingredients.

Instrumentation and Conditions (Example):

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of a methanol/aqueous solution (31/69 by volume) containing phosphoric acid, sodium sulfate, and triethylamine, adjusted to a specific pH, has been used for cefamandole analysis.[8]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Cefamandole can be detected at a wavelength of around 265 nm.[7]

-

Injection Volume: Typically 20 µL.

Procedure:

-

Standard Curve Preparation: A series of standard solutions of this compound with known concentrations are prepared and injected into the HPLC system to generate a calibration curve.

-

Sample Analysis: The diluted sample from the solubility experiment is injected into the HPLC system.

-

Concentration Calculation: The peak area of cefamandole in the sample chromatogram is compared to the calibration curve to determine its concentration. This value is then used to calculate the original concentration in the saturated solution, taking into account the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of this compound.

Conclusion

The solubility of this compound is a crucial parameter for its application in research and development. This guide has provided an overview of its solubility in common laboratory solvents, with the understanding that data for cefamandole sodium serves as a practical approximation. The detailed experimental protocols for the shake-flask method and HPLC quantification offer a robust framework for researchers to accurately determine the solubility of this and other pharmaceutical compounds. Adherence to these standardized methods ensures the generation of reliable and reproducible data, which is essential for advancing pharmaceutical science.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. toku-e.com [toku-e.com]

- 3. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. who.int [who.int]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Cefamandole Lithium: Application Notes and Protocols for Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) with Cefamandole lithium. Cefamandole is a second-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Accurate and reproducible susceptibility testing is crucial for both clinical diagnostics and in vitro research applications.

Product Information

-

Antimicrobial Agent: this compound

-

Mechanism of Action: Cefamandole inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.

-

Applications: In vitro antimicrobial susceptibility testing of clinically relevant bacterial isolates.

Data Presentation: Interpretive Criteria and Quality Control Ranges

The following tables provide the interpretive criteria for Cefamandole susceptibility testing. It is critical to note that Cefamandole is an older antimicrobial agent, and these breakpoints are based on historical data. Users must consult the latest versions of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for the most current recommendations, as breakpoints are subject to change.

Table 1: Disk Diffusion Interpretive Criteria for Cefamandole (30 µg disk)

| Organism Group | Susceptible (S) Zone Diameter (mm) | Intermediate (I) Zone Diameter (mm) | Resistant (R) Zone Diameter (mm) |

| Enterobacteriaceae | ≥ 18 | 15-17 | ≤ 14 |

| Staphylococcus spp. | ≥ 18 | 15-17 | ≤ 14 |

Source: Based on historical CLSI guidelines as provided by third-party documentation.[1] For investigational use only. Always refer to the latest official CLSI M100 document.

Table 2: Quality Control (QC) Ranges for Cefamandole (30 µg disk) Disk Diffusion

| Quality Control Strain | ATCC® Number | Zone Diameter Range (mm) |

| Escherichia coli | 25922 | 26-32 |

| Staphylococcus aureus | 25923 | 26-34 |

Source: Based on historical CLSI guidelines as provided by third-party documentation.[1] Laboratories should establish their own internal QC ranges based on the latest CLSI M100 standard.

Experimental Protocols

The following are detailed protocols for performing disk diffusion and broth microdilution antimicrobial susceptibility testing for this compound. These protocols are based on general methods outlined by CLSI and EUCAST.[3]

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

Materials:

-

This compound 30 µg antimicrobial disks

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Sterile saline or 0.85% NaCl solution

-

Sterile swabs

-

Bacterial cultures of test organisms (grown overnight on a non-selective agar)

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

-

Calipers or ruler for measuring zone diameters

-

QC organisms (E. coli ATCC® 25922, S. aureus ATCC® 25923)

Procedure:

-

Inoculum Preparation:

-

Aseptically select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

-

Inoculation of MHA Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension.

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Cefamandole Disk:

-

Aseptically place a Cefamandole 30 µg disk onto the surface of the inoculated MHA plate.

-

Gently press the disk down with sterile forceps to ensure complete contact with the agar.

-

If multiple disks are used on one plate, ensure they are spaced far enough apart to prevent overlapping zones of inhibition.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Result Interpretation:

-

After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter.

-

Interpret the results as Susceptible, Intermediate, or Resistant by comparing the measured zone diameter to the values in Table 1.

-

Concurrently test QC strains and ensure their zone diameters fall within the acceptable ranges listed in Table 2.

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the minimal concentration of this compound required to inhibit the growth of a microorganism.

Materials:

-

This compound powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial cultures of test organisms

-

Sterile saline or 0.85% NaCl solution

-

0.5 McFarland turbidity standard

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

QC organisms

Procedure:

-

Preparation of Cefamandole Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer) at a concentration significantly higher than the desired testing range.

-

Sterilize the stock solution by filtration if necessary.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the Cefamandole stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).

-

The final volume in each well should be 50 µL or 100 µL, depending on the chosen protocol.

-

Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension in sterile saline adjusted to a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration in each well of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation:

-

Add the standardized inoculum to each well of the microtiter plate (except the sterility control well).

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of Cefamandole that completely inhibits visible bacterial growth.

-

The growth control well should be turbid, and the sterility control well should be clear.

-

Test QC strains concurrently to validate the accuracy of the test run.

-

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols and the logic for interpreting the results.

Caption: Workflow for Cefamandole Disk Diffusion Susceptibility Testing.

Caption: Logic for Interpreting MIC Results.

References

Application Notes and Protocols for Cefamandole Lithium Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for determining the Minimum Inhibitory Concentration (MIC) of Cefamandole lithium against susceptible bacterial strains. The protocols are based on established methodologies for antimicrobial susceptibility testing.

Introduction

Cefamandole is a second-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis.[1] Its bactericidal action results from its binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan synthesis.[2] The emergence of resistance to Cefamandole, often mediated by β-lactamase production, necessitates standardized testing to determine its efficacy against specific bacterial isolates.[2]

It is important to note that Cefamandole is an older antimicrobial agent, and its clinical breakpoints are not included in the current versions of the Clinical and Laboratory Standards Institute (CLSI) M100 document or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoint tables.[3][4][5][6][7] The information provided here is based on historical data and established microbiological methods.

Data Presentation

Table 1: Historical MIC Breakpoints for Cefamandole

The following table is based on a 4-category system proposed in a 1988 study and is not reflective of current CLSI or EUCAST standards.

| Susceptibility Category | MIC (µg/mL) |

| Highly Susceptible (++) | ≤ 3 |

| Susceptible (+) | > 3 - 15 |

| Moderately Susceptible | > 15 - 60 |

| Resistant (-) | > 60 |

| Source: Adapted from a 1988 Japanese study on Cefamandole disc susceptibility tests.[8] |

Table 2: Quality Control (QC) Ranges for Cefamandole MIC Testing

Quality control is crucial for ensuring the accuracy and reproducibility of MIC testing. The following table provides suggested QC ranges for recommended ATCC® reference strains.

| Quality Control Strain | Method | QC MIC Range (µg/mL) |

| Haemophilus influenzae ATCC® 49247™ | Broth Microdilution | Not explicitly available in recent documents, historical data should be consulted. |

| Escherichia coli ATCC® 25922™ | Broth Microdilution | Refer to historical CLSI documents for specific ranges as they are not in the current M100. |

Experimental Protocols

Broth Microdilution MIC Assay

This is a standard method for determining the MIC of an antimicrobial agent.[11]

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Quality control strains (e.g., Escherichia coli ATCC® 25922™, Haemophilus influenzae ATCC® 49766™)

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water).

-

Further dilutions are made in CAMHB.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound working solution (e.g., 128 µg/mL) to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).

-

The eleventh well will serve as a positive control (no antibiotic) and the twelfth well as a negative control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well (except the negative control well).

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Growth is indicated by turbidity or a pellet at the bottom of the well.

-

The positive control well should show turbidity, and the negative control well should remain clear.

-

The MIC of the quality control strain should fall within the established acceptable range.

-

Agar Dilution MIC Assay

This method involves incorporating the antimicrobial agent into the agar medium.[11]

Materials:

-

This compound powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

-

Quality control strains

Procedure:

-

Preparation of Cefamandole-Containing Agar Plates:

-

Prepare a series of this compound solutions at 10 times the final desired concentrations.

-

Melt MHA and cool to 45-50°C.

-

Add 2 mL of each Cefamandole concentration to 18 mL of molten MHA to create plates with the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

A control plate with no antibiotic should also be prepared.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

Using a multipoint replicator, spot the standardized bacterial inoculum onto the surface of the agar plates, including the control plate.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

-

The growth control plate should show confluent growth.

-

The MIC of the quality control strain should be within the established acceptable range.

-

Mandatory Visualizations

Caption: Cefamandole's mechanism of action.

Caption: Broth microdilution MIC testing workflow.

Caption: Logical relationships in MIC interpretation.

References

- 1. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resistance to cefamandole: a collaborative study of emerging clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nih.org.pk [nih.org.pk]

- 4. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 5. nicd.ac.za [nicd.ac.za]

- 6. clsi.org [clsi.org]

- 7. megumed.de [megumed.de]

- 8. [Clinical laboratory approach in estimating the effective dosage of cefamandole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of revised quality control limits for disk diffusion susceptibility tests of selected cephem antibiotics with Haemophilus influenzae and description of a new control strain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of revised quality control limits for disk diffusion susceptibility tests of selected cephem antibiotics with Haemophilus influenzae and description of a new control strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing Cefamandole Lithium Stock Solutions for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which ultimately leads to cell lysis.[2] The lithium salt of cefamandole is utilized in research settings for in vitro studies to evaluate its antimicrobial efficacy, often in the form of minimum inhibitory concentration (MIC) assays.[1]

Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. This document provides detailed protocols for the preparation, storage, and handling of cefamandole lithium stock solutions intended for research use.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₇LiN₆O₅S₂ | [2] |

| Molecular Weight | 468.44 g/mol | [2] |

| Appearance | White or off-white powder | [1] |

| Solubility (Water) | 0.581 mg/mL | [2][3] |

| Solubility (Other) | Soluble in DMSO and methanol | [1] |

| Storage of Powder | -20°C | [1] |

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing this compound stock and working solutions for a typical in vitro assay, such as an MIC determination.

References

Application of Cefamandole Lithium in Biofilm Formation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole, a second-generation cephalosporin antibiotic, has been investigated for its effects on bacterial biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to antimicrobial agents. Understanding the impact of antibiotics like cefamandole on biofilm development is crucial for devising effective strategies against persistent bacterial infections. This document provides an overview of the known effects of cefamandole on biofilm formation, detailed protocols for studying these effects, and a summary of relevant quantitative data.

The primary mechanism of action for cefamandole is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3] This disruption of peptidoglycan cross-linking leads to bacterial cell lysis.[1][2] While this explains its bactericidal properties against planktonic bacteria, its influence on the complex process of biofilm formation is more nuanced and appears to be concentration-dependent.

Data Presentation

The effect of cefamandole on biofilm formation is not straightforward; sub-inhibitory concentrations can either enhance or reduce biofilm density, depending on the bacterial strain and the specific concentration used.

Table 1: Effect of Sub-Inhibitory Concentrations of Cefamandole on Biofilm Density of Coagulase-Negative Staphylococci

| Cefamandole Concentration (µg/mL) | Number of Strains with Increased Biofilm Density (out of 24) | Number of Strains with Decreased Biofilm Density (out of 24) |

| Range (0.008 - 2) | 10 (42%) | 9 (38%) |

| 1/2 MIC | Not specified | 7 |

Data extracted from Dunne et al. This study highlights the variable response of different strains to sub-MICs of cefamandole.

Table 2: Synergistic Activity of Cefamandole Nafate and Dispersin B on Staphylococcal Biofilm

| Treatment | Bacterial Strain | Log Reduction in CFU/cm² |

| Cefamandole (0.25 µg/mL) on Dispersin B-loaded Polyurethane | S. epidermidis ATCC 35984 (oxacillin-resistant, biofilm-former) | 1.7 |

| Cefamandole (0.25 µg/mL) on Unloaded Polyurethane | S. epidermidis ATCC 35984 (oxacillin-resistant, biofilm-former) | 1.0 |

Data extracted from Donelli et al. This study demonstrates that the enzymatic disruption of the biofilm matrix by dispersin B enhances the efficacy of cefamandole.

Signaling Pathways in Staphylococcal Biofilm Formation

The direct impact of cefamandole on specific signaling pathways that regulate biofilm formation in bacteria is not extensively documented in current literature. However, to provide context for researchers, a general overview of key signaling pathways in Staphylococcus aureus, a common biofilm-forming pathogen, is presented below. The primary regulatory networks include the accessory gene regulator (agr) quorum-sensing system and the intracellular second messenger cyclic-di-AMP (c-di-AMP).